molecular formula C23H26N4O5S B2586765 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923095-06-1

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2586765
M. Wt: 470.54
InChI Key: ZZNGWYKPDFHYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have detailed the synthesis and structural characterization of compounds featuring the 1,3,4-oxadiazol moiety, which is known for its utility in the development of pharmaceuticals and materials science. For instance, compounds with the 1,3,4-oxadiazol-2-thione derivatives have been synthesized and characterized, offering insights into their potential applications in materials science and drug development (Subbulakshmi et al., 2019).

Bioactive Properties

Derivatives containing 1,3,4-oxadiazole and sulfonyl groups have been evaluated for various bioactive properties, including antibacterial, antitumor, and enzyme inhibition activities. Such studies underscore the potential of these compounds in therapeutic applications. For example, novel benzenesulfonamide derivatives have been explored for their in vitro antitumor activity against specific cancer cell lines, highlighting the therapeutic potential of sulfonyl-containing compounds (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Enzyme Inhibition

Compounds featuring the sulfonyl moiety have been investigated for their ability to inhibit various enzymes, suggesting applications in the discovery of new drugs. For instance, aromatic sulfonamide inhibitors have shown efficacy against carbonic anhydrases I, II, IV, and XII, indicating potential for the treatment of conditions where enzyme modulation is beneficial (C. Supuran et al., 2013).

Antimicrobial Activity

Several studies have synthesized and assessed the antimicrobial activities of compounds with the 1,3,4-oxadiazol moiety, pointing towards their use in combating microbial infections. Research on fluoro-substituted sulphonamide benzothiazoles, for instance, has explored their antimicrobial properties, offering pathways for the development of new antimicrobial agents (V. Jagtap et al., 2010).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-14-5-6-19(11-15(14)2)22-25-26-23(32-22)24-21(28)18-7-9-20(10-8-18)33(29,30)27-12-16(3)31-17(4)13-27/h5-11,16-17H,12-13H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNGWYKPDFHYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.